Hydramethylnon
Overview
Description
Hydramethylnon is an organofluorine compound known for its use as an insecticide. It belongs to the chemical class of trifluoromethyl amino hydrazones and is primarily used to control insects that are harmful to humans, such as ants and cockroaches . The compound works by inhibiting complex III in the mitochondrial inner membrane, leading to a halt in oxidative phosphorylation .
Mechanism of Action
Target of Action
Hydramethylnon primarily targets the mitochondria of insects . It shows selective toxicity to insects with chewing or sponging mouthparts . The mitochondria, being the powerhouse of the cell, plays a crucial role in energy production.
Mode of Action
This compound works by inhibiting complex III in the mitochondrial inner membrane . This inhibition disrupts cellular respiration by blocking the electron transport chain (ETC) at the cytochrome b-c1 complex . As a result, it leads to a halting of oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway. By inhibiting complex III in the mitochondrial inner membrane, this compound disrupts the normal flow of electrons within the ETC . This disruption halts the production of ATP, the main energy currency of the cell, leading to energy depletion and eventual death of the insect .
Pharmacokinetics
It is known that this compound is a slow-acting poison with delayed toxicity that needs to be ingested to be effective .
Result of Action
The primary result of this compound’s action is the death of the insect. By disrupting the insect’s energy production, this compound causes a slow, progressive weakening of the insect, leading to its eventual death .
Action Environment
This compound is used primarily in the form of baits for cockroaches and ants . It is practically non-toxic to mammals, birds, and honeybees, but is highly toxic to some freshwater fish . Exposure is rarely a problem because it decomposes rapidly in water . Environmental factors such as temperature, humidity, and the presence of other organisms can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Hydramethylnon functions by inhibiting complex III in the mitochondrial inner membrane, leading to a halt in oxidative phosphorylation . This inhibition disrupts the electron transport chain, which is crucial for ATP production in cells. The compound interacts with enzymes such as cytochrome b-c1 complex, effectively blocking the transfer of electrons and disrupting cellular respiration . This interaction is critical for its insecticidal properties, as it leads to energy depletion in target pests.
Cellular Effects
This compound exerts significant effects on various cell types by disrupting cellular respiration. In insects, it causes a decrease in ATP production, leading to energy depletion and eventual death . The compound influences cell signaling pathways by interfering with mitochondrial function, which can affect gene expression and cellular metabolism. In mammalian cells, this compound has low toxicity, but prolonged exposure can lead to adverse effects such as weight loss and decreased activity .
Molecular Mechanism
At the molecular level, this compound inhibits mitochondrial respiration by targeting the cytochrome b-c1 complex in the electron transport chain . This inhibition prevents the transfer of electrons, leading to a reduction in ATP synthesis. The compound binds to specific sites on the cytochrome complex, blocking its activity and causing a buildup of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis in target pests.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability under standard conditions but degrades under prolonged exposure to light and heat . Over time, the compound’s effectiveness can diminish due to degradation, impacting its long-term efficacy. In in vitro studies, this compound has shown delayed toxicity, requiring ingestion by pests to be effective . Long-term exposure in vivo can lead to chronic effects such as tumor formation in rodents .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity, while higher doses can lead to adverse effects such as salivation, decreased appetite, and weight loss . The oral LD50 in rats is between 1100-1300 mg/kg, indicating moderate toxicity . In dogs, the LD50 is significantly higher, suggesting species-specific differences in sensitivity to the compound .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation to less active metabolites . The compound’s metabolic pathways involve enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body. The inhibition of mitochondrial respiration by this compound can also affect metabolic flux, leading to alterations in metabolite levels and energy production .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion . The compound binds to cellular membranes and accumulates in the mitochondria, where it exerts its inhibitory effects. In tissues, this compound is distributed based on its lipophilicity, with higher concentrations found in fatty tissues . The compound’s distribution can influence its overall efficacy and toxicity.
Subcellular Localization
This compound localizes primarily to the mitochondria, where it targets the electron transport chain . The compound’s subcellular localization is facilitated by its chemical properties, allowing it to penetrate mitochondrial membranes. This localization is critical for its function as a metabolic inhibitor, as it ensures direct interaction with the cytochrome b-c1 complex. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Hydramethylnon is synthesized through the coupling of 1,5-bis [p-(trifluoromethoxy)phenyl]-1,4-pentadien-3-one in alcoholic media under reflux conditions. This reaction affords the desired product in a 50% yield . Industrial production methods involve similar synthetic routes, ensuring the compound’s stability and efficacy for use in various formulations such as granules, baits, and gels .
Chemical Reactions Analysis
Hydramethylnon undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the functional groups within this compound, potentially affecting its insecticidal properties.
Substitution: Substitution reactions can occur, particularly involving the trifluoromethyl groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydramethylnon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of trifluoromethyl groups on chemical reactivity and stability.
Medicine: Research into potential therapeutic applications, particularly in targeting mitochondrial pathways.
Industry: Widely used in the production of insecticidal baits and formulations for pest control.
Comparison with Similar Compounds
Hydramethylnon is unique due to its trifluoromethyl amino hydrazone structure, which imparts specific insecticidal properties. Similar compounds include:
Fipronil: Another insecticide that blocks GABA receptors in the insect’s central nervous system.
Chlorpyrifos: An organophosphate insecticide that inhibits acetylcholinesterase, leading to the accumulation of acetylcholine.
Compared to these compounds, this compound has a distinct mechanism of action and a different spectrum of activity, making it a valuable tool in integrated pest management .
Properties
IUPAC Name |
N-[1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-ylideneamino]-5,5-dimethyl-4,6-dihydro-1H-pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F6N4/c1-23(2)15-32-22(33-16-23)35-34-21(13-7-17-3-9-19(10-4-17)24(26,27)28)14-8-18-5-11-20(12-6-18)25(29,30)31/h3-14H,15-16H2,1-2H3,(H2,32,33,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVNEKKDSLOHHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=NC1)NN=C(C=CC2=CC=C(C=C2)C(F)(F)F)C=CC3=CC=C(C=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023868 | |
Record name | Hydramethylnon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67485-29-4 | |
Record name | Hydramethylnon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67485-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydramethylnon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of hydramethylnon?
A1: this compound acts as an energy inhibitor at the mitochondrial level. [, ] It disrupts the electron transport chain, ultimately leading to a depletion of cellular energy (ATP) and cell death. [, ]
Q2: How does this compound's slow mode of action contribute to its effectiveness?
A2: The delayed toxicity of this compound allows for transfer of the insecticide to other cockroaches through contact with contaminated feces, dead bodies, or harborages. [, , , ] This secondary kill effect contributes significantly to its efficacy in controlling cockroach populations. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C25H20F6N4O, and its molecular weight is 490.45 g/mol. []
Q4: How does this compound perform under various environmental conditions?
A4: this compound exhibits a relatively short half-life in soil (approximately 10 days). [] Its mobility through soil is low. [] The attractiveness of this compound-based granular baits decreases significantly after exposure to weathering, highlighting the need for formulations that preserve their appeal in different environments. []
Q5: What are the toxicological effects of this compound on target insects?
A5: this compound primarily acts as a stomach toxicant, leading to mortality in cockroaches and ants upon ingestion. [, ] Studies have shown that its toxicity is temperature-dependent, with higher temperatures increasing its efficacy. []
Q6: Are there known cases of resistance to this compound in cockroach populations?
A6: Yes, field populations of Blattella germanica have shown a decline in susceptibility to this compound over time. [] This highlights the importance of monitoring resistance development and implementing resistance management strategies.
Q7: What are the common formulations of this compound used for cockroach and ant control?
A7: this compound is commonly formulated as gel baits, granular baits, and paste baits. [, , ] The choice of formulation depends on the target species and the environment being treated.
Q8: What factors contribute to the effectiveness of this compound bait formulations?
A8: Bait attractiveness plays a crucial role in the efficacy of this compound formulations. [, ] Factors such as bait placement and sanitation of the treatment area also influence the success of this compound baiting programs. []
Q9: What are the future research directions for improving this compound-based pest control?
A9: Further research is needed to develop bait formulations with enhanced attractiveness and longer-lasting efficacy in various environmental conditions. [] Additionally, understanding the mechanisms of resistance development and implementing resistance management strategies are crucial for ensuring the long-term effectiveness of this compound. []
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